

# A Comparative Spectroscopic Guide to 1,8-Naphthyridine Derivatives for Researchers

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## Compound of Interest

Compound Name: 5,7-Dichloro-1,8-naphthyridin-2-amine

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For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of spectroscopic data for various 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a broad range of biological activities and intriguing photophysical properties.<sup>[1]</sup> A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their structural elucidation, characterization, and the rational design of new derivatives with customized properties.<sup>[1]</sup>

This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Vis absorption, and fluorescence spectroscopy data for a selection of 1,8-naphthyridine derivatives. Detailed experimental methodologies for these key spectroscopic techniques are also presented to support researchers in their experimental design and data interpretation.

## Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a series of 1,8-naphthyridine derivatives, enabling a clear comparison of their structural and photophysical properties.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data of Selected 1,8-Naphthyridine Derivatives

Derivative	Solvent	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	Reference
1,8-Naphthyridine	Not specified	Not specified	153.9, 149.8, 136.9, 129.5, 121.2	[2]
Benzo[b][1,3]naphthyridone	DMSO-d <sub>6</sub>	12.25 (N-10 H), 8.76 (H-2), 8.58 (H-4), 8.22 (H-6), 7.78 (H-8), 7.64 (H-9), 7.35 (H-3), 7.23 (H-7)	177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 121.43, 118.48, 118.43, 115.83	[4]
2,4-dimethyl-5-amino-benzo[b][1,3]naphthyridine	DMSO-d <sub>6</sub>	Not fully specified	132.75, 125.62, 122.63, 121.76, 119.88 (non- quaternary C), 25.18, 25.06 (methyl C)	[4]
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile	DMSO-d <sub>6</sub>	8.96 (dd, J = 4.4 Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0 Hz, 1H), 7.43 (dd, J = 8.0 Hz, 1H), 3.67– 3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H)	161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48	[5]

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2-(4-(2-Chloroacetyl)phenyl)-1,8-naphthyridine-3-carbonitrile	DMSO-d <sub>6</sub>	8.99 (m, J = 2.1 Hz, 1H), 8.33 (dd, J = 8.0, 2.0 Hz, 1H), 7.47 (dd, J = 8.0, 4.4 Hz, 1H), 4.48 (s, 2H), 3.85–3.74 (m, 4H), 3.70–3.67 (m, 4H)	Not specified	[5]
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Table 2: Mass Spectrometry Data of Selected 1,8-Naphthyridine Derivatives

Derivative	Ionization Method	Calculated (m/z)	Found [M+H] <sup>+</sup> (m/z)	Reference
1,8-Naphthyridine	Electron Ionization	130.1466	Not applicable	[6]
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile	ESI	239.28	240.15	[5]
2-(4-((3,5-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile	ESI	Not specified	Not specified	[5]
(4-Hydroxy-7-methyl-2-phenyl-[1]-[3]naphthyridin-3-yl)-1-arylprop-2-en-1-one derivative	Not specified	380	Not specified	[7]
Chalcone derivative of 1,8-naphthyridine	Not specified	396	Not specified	[7]

Table 3: Photophysical Properties of Selected 1,8-Naphthyridine Derivatives

Derivative	Solvent	Absorption λmax (nm)	Emission λmax (nm)	Quantum Yield (ΦF)	Reference
bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L)	CH <sub>2</sub> Cl <sub>2</sub> , CH <sub>3</sub> CN, CH <sub>3</sub> OH	Not specified	380–410	Not specified	[3]
[Zn <sub>2</sub> (L) <sub>2</sub> (OH)](ClO <sub>4</sub> ) <sub>3</sub> (1)	Solid State	Not specified	463	Not specified	[3]
[Zn <sub>4</sub> (L) <sub>2</sub> (OAc) <sub>6</sub> (OH) <sub>2</sub> ]·CH <sub>2</sub> Cl <sub>2</sub> (2)	Solid State	Not specified	490	Not specified	[3]
[Zn <sub>5</sub> (L) <sub>2</sub> (OAc) <sub>10</sub> ]n·4nH <sub>2</sub> O (3)	Solid State	Not specified	451	Not specified	[3]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of the 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). If required, add a small amount of an internal standard like tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.[1]
- Instrumentation and Measurement: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire the <sup>1</sup>H NMR spectrum, typically with 16-64 scans. For the <sup>13</sup>C NMR spectrum, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]

- Data Analysis: Process the obtained spectra through Fourier transform, phase correction, and baseline correction.[1]

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative in a suitable volatile solvent such as methanol or acetonitrile, at a concentration of approximately 1  $\mu\text{g/mL}$ .[1]
- Instrumentation and Measurement: Use a mass spectrometer with an appropriate ionization source, for instance, Electrospray Ionization (ESI) or Electron Impact (EI). The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range.[1]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

## UV-Vis Absorption Spectroscopy

- Sample Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of around 1 mM. From this stock solution, prepare a series of dilutions in the same solvent to achieve concentrations ranging from 1  $\mu\text{M}$  to 100  $\mu\text{M}$ .[1]
- Instrumentation and Measurement: Employ a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette filled with the pure solvent.[1]
- Data Analysis: If desired, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration, and  $l$  is the path length (typically 1 cm).[1]

## Fluorescence Spectroscopy

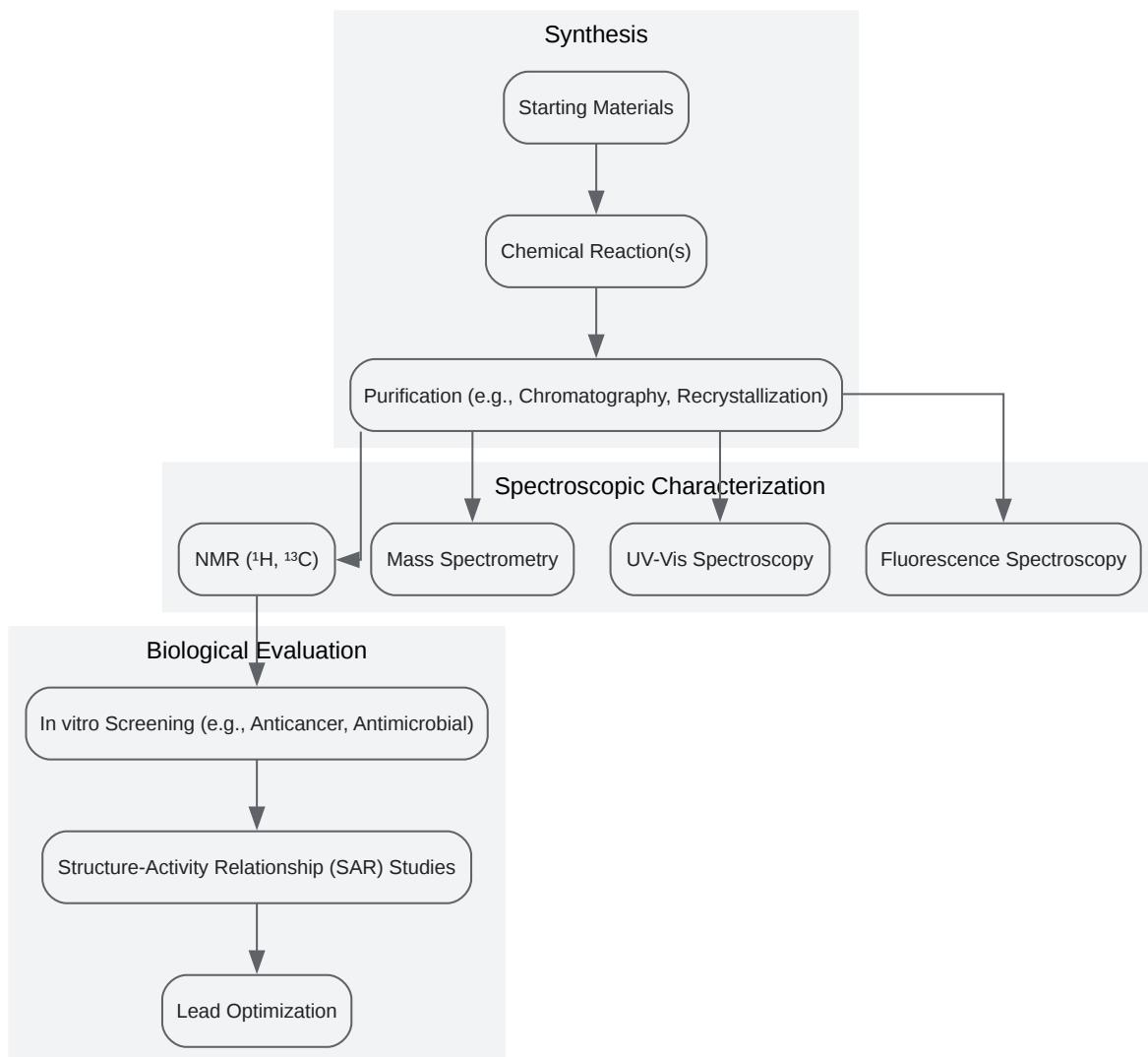
- Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent. To prevent inner filter effects, the absorbance of the solution at the excitation wavelength should be maintained below 0.1.[1]

- Instrumentation and Measurement: Use a spectrofluorometer that is equipped with both an excitation and an emission monochromator. The excitation wavelength should be set to the  $\lambda_{max}$  value determined from the UV-Vis absorption spectrum. Record the emission spectrum over a wavelength range that starts from the excitation wavelength and extends to a longer wavelength where the emission intensity returns to the baseline.[1]
- Data Analysis: For determining the fluorescence quantum yield ( $\Phi F$ ), a standard with a known quantum yield is measured under identical experimental conditions. Plot the integrated fluorescence intensity against the absorbance for both the sample and the standard.[1]

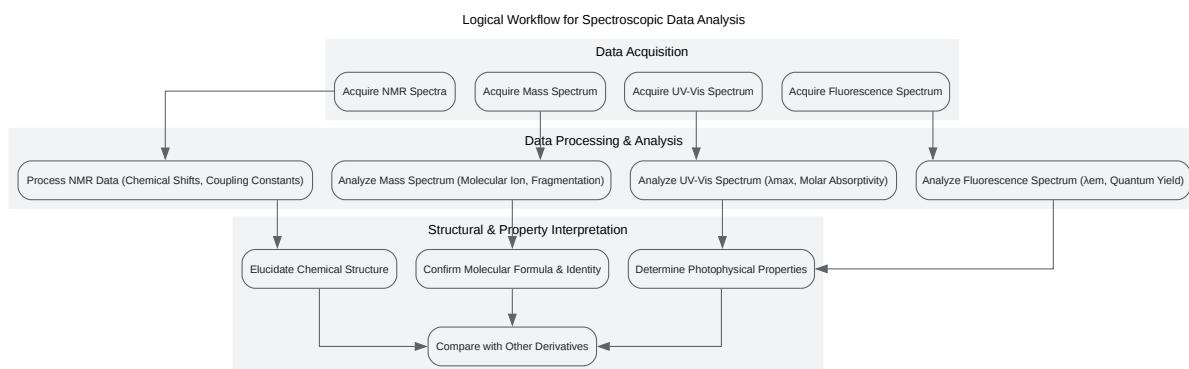
## Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the research and development of 1,8-naphthyridine derivatives.

## General Workflow for Synthesis and Characterization of 1,8-Naphthyridine Derivatives

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Caption: A general workflow for the synthesis, characterization, and biological evaluation of 1,8-naphthyridine derivatives.

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